molecular formula C14H22N2O2 B010328 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate CAS No. 105601-20-5

3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

货号: B010328
CAS 编号: 105601-20-5
分子量: 250.34 g/mol
InChI 键: XSVMFMHYUFZWBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 利培酮会发生各种化学反应,包括氧化、还原和取代。 该化合物的结构使其能够在特定条件下参与这些反应 .

常见试剂和条件:

主要生成产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羟基化的衍生物,而还原可以生成胺衍生物 .

科学研究应用

Pharmacological Properties

Rivastigmine is classified as a non-competitive inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Therapeutic Applications

Rivastigmine is primarily used in the management of Alzheimer's disease and other dementias. Its efficacy has been demonstrated in several clinical trials, leading to its approval for medical use.

Clinical Use

  • Alzheimer's Disease : Rivastigmine is indicated for mild to moderate Alzheimer's disease. Clinical studies have shown that it can slow cognitive decline and improve overall functioning in patients .
  • Parkinson's Disease Dementia : It is also approved for treating dementia associated with Parkinson's disease, where similar cholinergic deficits are observed.

Synthesis Methodologies

The synthesis of Rivastigmine involves several chemical reactions that ensure high optical purity and yield. Various methods have been documented in patents and scientific literature.

Key Synthesis Steps

  • Starting Materials : The synthesis typically begins with 3-(1-(dimethylamino)ethyl)phenol.
  • Reagents Used : Common reagents include N-ethyl-N-methylcarbamoyl chloride and various solvents like dichloromethane.
  • Reaction Conditions : The reactions are often conducted under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness and safety profile of Rivastigmine in clinical settings:

  • Efficacy in Alzheimer's Disease :
    • A study published in SAGE Journals demonstrated that Rivastigmine significantly improved cognitive function compared to placebo over a 24-week period .
    • Long-term studies indicate sustained benefits in cognition and daily living activities among patients treated with Rivastigmine.
  • Safety Profile :
    • Adverse effects are generally mild and include nausea, vomiting, and diarrhea. A comprehensive review indicates that these side effects are manageable and do not outweigh the benefits in most patients .
  • Comparative Studies :
    • Rivastigmine has been compared with other cholinesterase inhibitors like donepezil and galantamine. Research suggests that while all three drugs are effective, Rivastigmine may offer unique benefits in specific patient populations due to its pharmacokinetic properties .

生物活性

3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, commonly referred to as rivastigmine, is a carbamate derivative that has garnered significant attention in pharmacological research due to its potent biological activities, particularly as an inhibitor of cholinesterases. This article will explore the compound's biological activity, focusing on its mechanism of action, efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its therapeutic implications.

Rivastigmine functions primarily as a reversible inhibitor of AChE and BChE, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, rivastigmine increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is compromised.

Efficacy Data

Research indicates that rivastigmine exhibits a strong inhibitory effect on both AChE and BChE. The IC50 values for rivastigmine against these enzymes have been reported in various studies:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)38.98
Butyrylcholinesterase (BChE)1.97

These values suggest that rivastigmine is more effective against BChE than AChE, highlighting its potential selectivity in therapeutic applications.

Case Studies and Clinical Applications

Rivastigmine has been extensively studied for its efficacy in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that patients receiving rivastigmine exhibit improved cognitive function compared to those receiving placebo treatments.

  • Clinical Trial Findings : In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, rivastigmine significantly improved cognitive scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo over a 24-week period .
  • Long-term Efficacy : A study published in The New England Journal of Medicine reported that long-term treatment with rivastigmine resulted in sustained cognitive benefits over a period of 52 weeks, with minimal adverse effects .

Comparative Studies

Comparative studies have shown that rivastigmine has a more favorable safety profile compared to other cholinesterase inhibitors like donepezil and galantamine. Adverse effects such as gastrointestinal disturbances are common but generally manageable:

Drug Common Side Effects Reference
RivastigmineNausea, vomiting
DonepezilDiarrhea, insomnia
GalantamineNausea, dizziness

属性

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274453, DTXSID40861278
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105601-20-5
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Reactant of Route 3
Reactant of Route 3
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Reactant of Route 5
Reactant of Route 5
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Reactant of Route 6
Reactant of Route 6
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。